
Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate (EPCPC) is a synthetic compound with a broad range of applications in the fields of medicine, biochemistry, and pharmaceuticals. It is a cyclic ester of piperidine with an ethyl moiety attached to the carboxyl group. EPCPC has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential as an anti-inflammatory, analgesic, and anti-microbial agent. Furthermore, EPCPC has been studied for its ability to modulate the activity of certain enzymes and proteins, and for its potential to act as a pro-drug for the delivery of various therapeutic agents.
Aplicaciones Científicas De Investigación
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents: A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including derivatives of Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate. These compounds showed promising results as anticancer agents, with some derivatives demonstrating strong anticancer activity (Rehman et al., 2018).
Antibacterial and Antifungal Activities
- Synthesis and Biological Activity: The synthesis of derivatives involving this compound and their subsequent evaluation for antibacterial and antifungal activities has been documented. This research highlights the compound's potential in developing treatments against various bacterial and fungal infections (Bodke & Sangapure, 2003).
Enzyme Inhibition Studies
- Acetylcholinesterase and Butyrylcholinesterase Inhibition: A series of derivatives from this compound were synthesized and evaluated for their enzyme inhibition activities. These compounds showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating conditions like Alzheimer's disease (Khalid et al., 2014).
Microbial Reduction Studies
- Stereospecific Microbial Reduction: this compound was used in studies exploring stereospecific microbial reduction. This process yielded products with high diastereo- and enantioselectivity, contributing to the field of chiral chemistry and pharmaceutical synthesis (Guo et al., 2006).
Structural and Crystallographic Analysis
- Crystal Structures Analysis: The crystal structures of analogues of this compound were determined, providing insights into their molecular conformations and potential for further pharmaceutical development (Mambourg et al., 2021).
Mecanismo De Acción
Safety and Hazards
Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate may cause skin burns and eye damage. It may also cause respiratory irritation. In case of contact with skin or eyes, immediate medical attention is required . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Direcciones Futuras
The future directions for research on Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate could involve further exploration of its biological properties and potential applications in various scientific fields. This could include studies on its synthesis, reactivity, mechanism of action, and safety profile .
Propiedades
IUPAC Name |
ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)15-10-12-18(13-11-15)16(19)9-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWKHNYMWXFXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
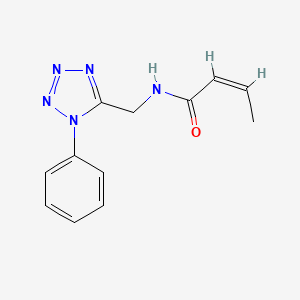

![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)
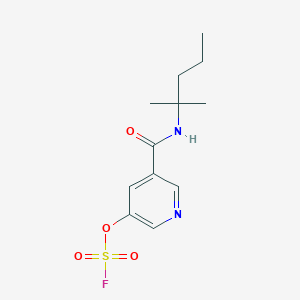
![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)
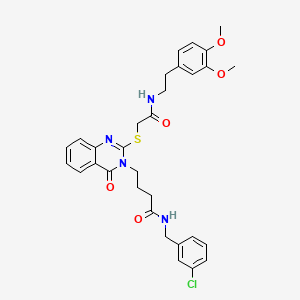
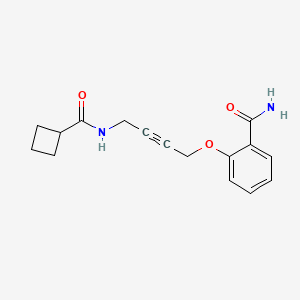
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)
![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)

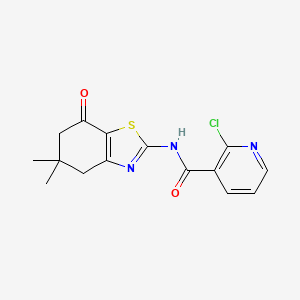

![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)
